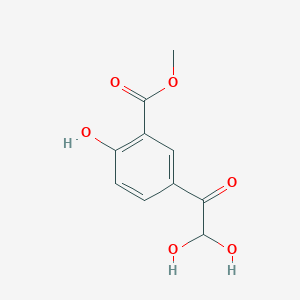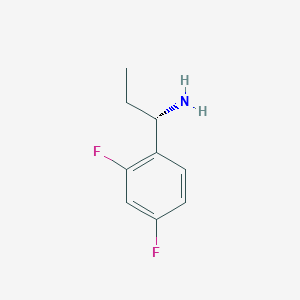
(S)-1-(2,4-Difluorophenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,4-Difluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring and an amine group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Difluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,4-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with a suitable amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.
Final Product: The resulting intermediate is then subjected to further purification steps, such as recrystallization or chromatography, to obtain the final product, this compound, in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,4-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group may yield imine or nitrile derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(S)-1-(2,4-Difluorophenyl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism by which (S)-1-(2,4-Difluorophenyl)propan-1-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2,4-Difluorophenyl)propan-1-amine: The enantiomer of the compound, which may exhibit different biological activity and properties.
1-(2,4-Difluorophenyl)ethan-1-amine: A structurally similar compound with a shorter alkyl chain.
1-(2,4-Difluorophenyl)butan-1-amine: A structurally similar compound with a longer alkyl chain.
Uniqueness
(S)-1-(2,4-Difluorophenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of two fluorine atoms on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H11F2N |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(1S)-1-(2,4-difluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11F2N/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |
Clave InChI |
OPQILGGBYNHAGG-VIFPVBQESA-N |
SMILES isomérico |
CC[C@@H](C1=C(C=C(C=C1)F)F)N |
SMILES canónico |
CCC(C1=C(C=C(C=C1)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


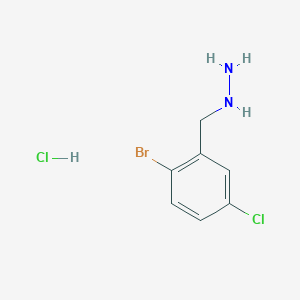
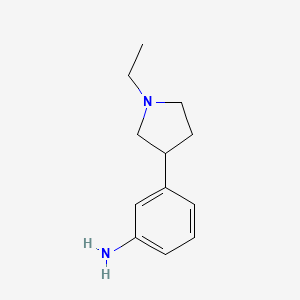
![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide](/img/structure/B15131781.png)
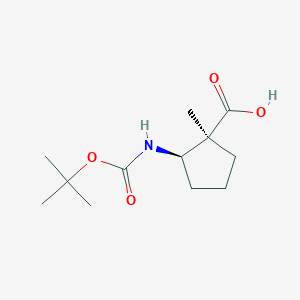
![1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr](/img/structure/B15131802.png)
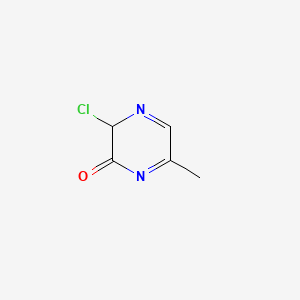
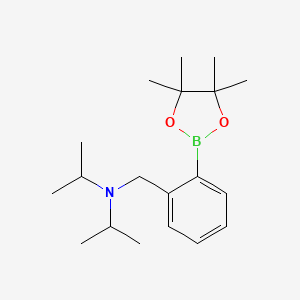
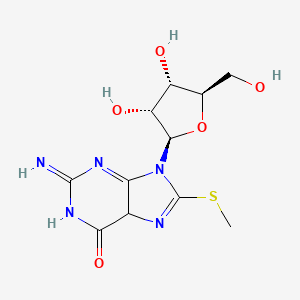
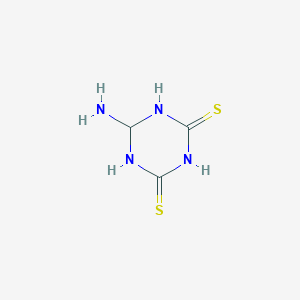
![3H-Naphth[1,8-cd]isoxazole](/img/structure/B15131829.png)
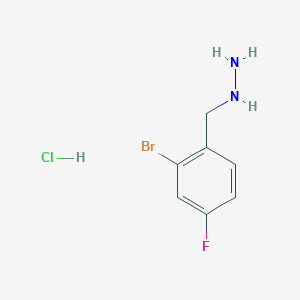
![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)
